Valerate vs. Butyrate: Differential Hepatic Extraction and Splanchnic Release Kinetics
In a multi-catheterized conscious pig model, valerate (C5) exhibited 3.7 ± 0.9% splanchnic release relative to portal-drained viscera (PDV) release, corresponding to 96.3% hepatic retention. In contrast, butyrate (C4) showed 39.3 ± 8.3% splanchnic release, a >10-fold difference in systemic bioavailability [1]. Arterial plasma concentrations also differed: valerate 0.15 ± 0.03 μM vs. butyrate 7.1 ± 0.9 μM, a 47-fold difference.
| Evidence Dimension | Splanchnic release as % of PDV release (hepatic extraction) |
|---|---|
| Target Compound Data | Valerate: 3.7 ± 0.9% splanchnic release |
| Comparator Or Baseline | Butyrate: 39.3 ± 8.3% splanchnic release |
| Quantified Difference | 10.6-fold lower systemic release for valerate; 47-fold lower arterial concentration (0.15 vs. 7.1 μM) |
| Conditions | Conscious pig model (n=11, 25.6 ± 2.2 kg), postabsorptive state, GC-MS quantification |
Why This Matters
Investigators requiring minimized systemic SCFA exposure while maintaining local gut signaling should select valerate over butyrate due to its near-complete first-pass hepatic clearance.
- [1] Kirschner S, Ten Have G, Engelen M, Deutz N. Quantitative Differences in Interorgan Kinetics of Short-Chain Fatty Acids (SCFA). Current Developments in Nutrition. 2020;4(Suppl 2):692. doi:10.1093/cdn/nzaa050_015 View Source
